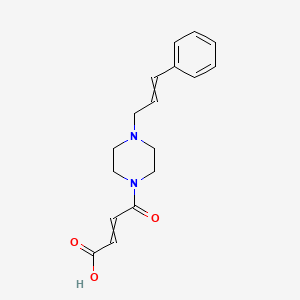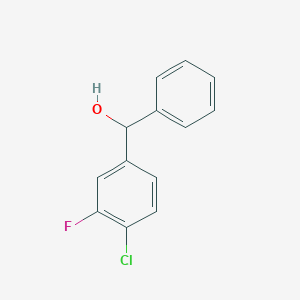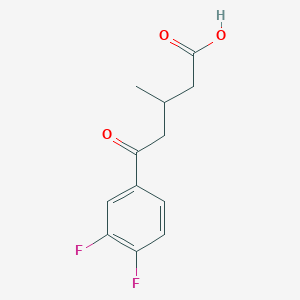
5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid: is an organic compound characterized by the presence of a difluorophenyl group attached to a valeric acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene and 3-methyl-5-oxovaleric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).
Procedure: The 3,4-difluorobenzene is first halogenated to introduce the fluorine atoms. This is followed by a coupling reaction with 3-methyl-5-oxovaleric acid under the influence of the catalyst and base, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the conversion of ketones to alcohols.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) introduce nitro or sulfonic groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro compounds, sulfonic acids
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological macromolecules.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism by which 5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the valeric acid moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
相似化合物的比较
- 3,4-Difluorophenylacetic acid
- 3,4-Difluorophenylboronic acid
- 3,4-Difluorophenylacetonitrile
Comparison:
- Structural Differences: While these compounds share the difluorophenyl group, they differ in the nature of the functional groups attached to the phenyl ring. For example, 3,4-difluorophenylacetic acid has a carboxylic acid group, whereas 3,4-difluorophenylboronic acid contains a boronic acid group.
- Reactivity: The presence of different functional groups influences the reactivity and chemical behavior of these compounds. For instance, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, while acetic acids are more prone to oxidation and reduction reactions.
- Applications: The unique combination of the difluorophenyl group with the valeric acid backbone in 5-(3,4-Difluorophenyl)-3-methyl-5-oxopentanoic acid imparts distinct properties that can be exploited in specific applications, such as drug development and materials science.
属性
分子式 |
C12H12F2O3 |
|---|---|
分子量 |
242.22 g/mol |
IUPAC 名称 |
5-(3,4-difluorophenyl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H12F2O3/c1-7(5-12(16)17)4-11(15)8-2-3-9(13)10(14)6-8/h2-3,6-7H,4-5H2,1H3,(H,16,17) |
InChI 键 |
LHFALPXBGLCWGZ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC(=C(C=C1)F)F)CC(=O)O |
规范 SMILES |
CC(CC(=O)C1=CC(=C(C=C1)F)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


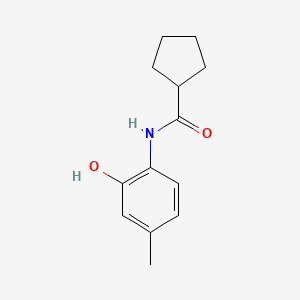
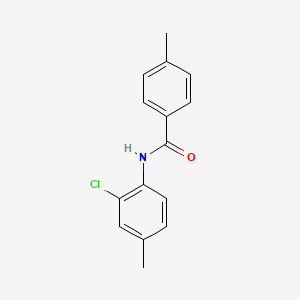
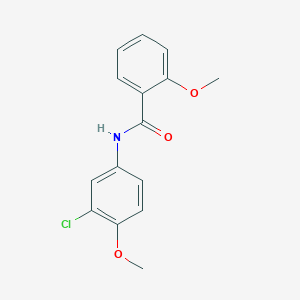
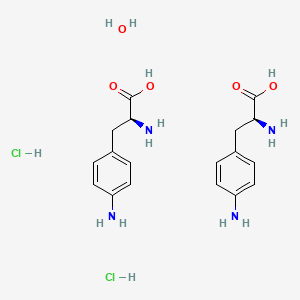




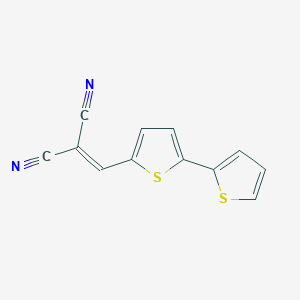

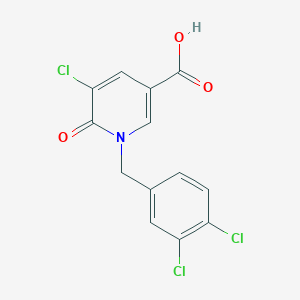
![3-(3,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)anilino]but-3-en-2-one](/img/structure/B1636026.png)
